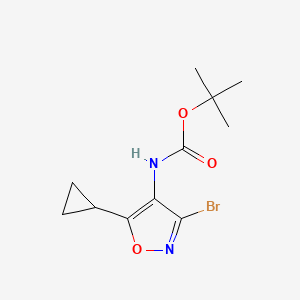

Tert-butyl N-(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3/c1-11(2,3)16-10(15)13-7-8(6-4-5-6)17-14-9(7)12/h6H,4-5H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKPQBZHYZEUTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(ON=C1Br)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-5-cyclopropyl-1,2-oxazole. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The oxazole ring can be oxidized to form oxazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and solvents such as acetonitrile or dichloromethane.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride, and solvents such as ether or THF.

Major Products Formed

Substitution Reactions: Formation of substituted carbamates with different nucleophiles.

Oxidation Reactions: Formation of oxazole N-oxides.

Reduction Reactions: Formation of corresponding amines or alcohols.

Scientific Research Applications

Tert-butyl N-(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl N-(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carbamate with structurally analogous tert-butyl carbamate derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison of Selected Tert-Butyl Carbamates

Key Comparisons

Core Heterocycle Differences Oxazole vs. Piperidine/Cyclopentane: The oxazole core in the target compound is aromatic, enabling π-π stacking interactions and electronic modulation, unlike non-aromatic piperidine or cyclopentane cores in analogs. This aromaticity may enhance binding to flat protein pockets (e.g., kinases) . Bicyclic vs.

Substituent Effects Bromine vs. Hydroxyl/Fluorine: The 3-bromo group in the target compound offers a versatile handle for metal-catalyzed cross-coupling, whereas hydroxyl or fluorine substituents in analogs (e.g., 154737-89-0, 1268520-95-1) prioritize hydrogen bonding or bioisosteric replacement . Cyclopropyl vs.

Reactivity and Applications

- Medicinal Chemistry : Brominated oxazoles are prized for their role in fragment-based drug design, while piperidine carbamates (e.g., 1434073-24-1) are common in CNS drug scaffolds due to their blood-brain barrier permeability .

- Synthetic Versatility : The target compound’s bromine atom allows for diversification via cross-coupling, whereas hydroxylated analogs (e.g., 154737-89-0) are more suited for derivatization via esterification or glycosylation .

Stability and Solubility

- The Boc group universally enhances solubility across all analogs. However, the oxazole core may reduce solubility compared to saturated piperidines or cyclopentanes due to increased hydrophobicity .

Research Findings and Implications

- Hydrogen Bonding : Hydroxyl-containing analogs (e.g., 154737-89-0) exhibit predictable hydrogen-bonding patterns (graph set analysis), whereas the target compound’s bromine and cyclopropyl groups prioritize halogen bonding and steric effects .

Biological Activity

Tert-butyl N-(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available data from various sources.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety and a 1,2-oxazole ring with a bromine and cyclopropyl substituent. Its molecular formula is , and it has a molecular weight of approximately 299.15 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-bromo-5-cyclopropyl-1,2-oxazole under controlled conditions. Various synthetic routes have been explored, including microwave-assisted synthesis to enhance yield and reduce reaction time .

Anticancer Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells . Specifically, compounds featuring the oxazole ring have been noted for their ability to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .

Table 1: Cytotoxic Effects of Oxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1,2-Oxazole Derivative A | MCF-7 | 10.38 | Apoptosis induction via p53 activation |

| 1,2-Oxazole Derivative B | U-937 | 15.00 | Caspase pathway activation |

| Tert-butyl N-(3-bromo...) | CEM-13 | TBD | TBD |

Note: TBD = To Be Determined

Antimicrobial Activity

Compounds containing oxazole rings have also been investigated for their antimicrobial properties. A study highlighted the efficacy of oxazole derivatives against bacterial strains, suggesting that modifications in the oxazole structure could enhance their antimicrobial potency .

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated the effects of various oxazole derivatives on human leukemia cell lines. The results indicated that certain modifications led to increased cytotoxicity compared to standard chemotherapeutics like doxorubicin, with some derivatives achieving lower IC50 values . -

Antimicrobial Evaluation :

In another study focusing on antimicrobial activity, several oxazole derivatives were tested against common pathogens. The results demonstrated that specific structural features significantly influenced their effectiveness, with some compounds exhibiting broad-spectrum activity .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl N-(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carbamate to maximize yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as temperature (e.g., 0–50°C), solvent choice (polar aprotic solvents like DMF or dichloromethane), and stoichiometric ratios of precursors. Monitoring via thin-layer chromatography (TLC) or HPLC at intermediate stages ensures reaction progress and identifies side products. For cyclopropane-containing intermediates, maintaining anhydrous conditions is critical to avoid ring-opening side reactions . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethyl acetate/hexane mixtures) enhances purity.

Q. What analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural determination. Tools like SHELXL (for refinement) and WinGX (for crystallographic data processing) enable precise analysis of bond lengths, angles, and stereochemistry . Complementary techniques include:

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, bromine-induced deshielding).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHBrNO).

- FT-IR : Identification of carbamate C=O stretches (~1680–1720 cm) and oxazole ring vibrations .

Q. How does the bromine substituent influence regiochemical control during derivatization?

- Methodological Answer : The 3-bromo group acts as a directing moiety in electrophilic substitution reactions. For example, in Suzuki-Miyaura couplings, palladium catalysts selectively activate the C-Br bond for cross-coupling with boronic acids. Steric hindrance from the tert-butyl carbamate and cyclopropyl groups necessitates careful ligand selection (e.g., SPhos or XPhos for bulky substrates) to prevent undesired side reactions .

Advanced Research Questions

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electronic properties like HOMO-LUMO gaps and partial charges, which correlate with binding affinity. Molecular docking (AutoDock Vina, Schrödinger Suite) simulates interactions with enzymes (e.g., cytochrome P450 isoforms) by aligning the oxazole and carbamate groups within hydrophobic active-site pockets. Free-energy perturbation (FEP) calculations refine binding energy predictions .

Q. How can researchers resolve crystallographic data discrepancies between experimental and theoretical models?

- Methodological Answer : Discrepancies often arise from disordered solvent molecules or thermal motion artifacts. Use SIR97 for iterative refinement of occupancy factors and anisotropic displacement parameters. Validate hydrogen-bonding networks with graph set analysis (e.g., Etter’s rules for donor-acceptor patterns) to ensure geometric consistency. Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer : Decomposition pathways (e.g., hydrolysis of the carbamate group) are minimized by:

- Storage conditions : Argon atmosphere, desiccated at –20°C in amber vials.

- Stabilizers : Addition of radical scavengers (e.g., BHT at 0.1% w/w) to prevent oxidative degradation.

- Periodic analysis : Accelerated stability studies (40°C/75% RH for 6 months) monitored via HPLC-UV to track impurity profiles .

Q. How does the cyclopropyl group affect the compound’s hydrogen-bonding capacity in supramolecular assemblies?

- Methodological Answer : The cyclopropyl ring introduces torsional strain, reducing conformational flexibility and favoring specific hydrogen-bonding motifs. In crystal lattices, the carbamate N-H forms bifurcated hydrogen bonds with oxazole O atoms (graph set notation: C(4) chains). Variable-temperature XRD reveals thermal expansion coefficients correlated with H-bond strength .

Q. What mechanistic insights explain the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer : Competitive inhibition kinetics (Lineweaver-Burk plots) indicate reversible binding to enzyme active sites. For example, the bromine atom may act as a halogen bond donor to backbone carbonyls (e.g., in kinases). Fluorescence quenching assays quantify binding constants (), while mutagenesis studies identify critical residues (e.g., Tyr→Phe mutants to assess π-stacking interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.